N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N5O2S/c12-7-3-5(8(13)21-7)10-17-18-11(20-10)16-9(19)6-4-14-1-2-15-6/h1-4H,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXSQOOFAVSGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Dichlorothiophene Moiety: This step involves the chlorination of thiophene followed by coupling with the oxadiazole intermediate.
Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring through a condensation reaction with an appropriate diamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, the structural analogs of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide have been evaluated for their ability to disrupt microtubule dynamics, akin to the known chemotherapeutic agent combretastatin A4. These compounds demonstrate potential as lead candidates for developing novel anticancer therapies due to their mechanism of action involving microtubule destabilization and induction of mitotic arrest .
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Lines Tested | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Various (e.g., HeLa, MCF7) | Microtubule disruption | |
| Combretastatin A4 Analog | Multiple | Induces mitotic arrest |
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Its structural components suggest potential interactions with biological targets such as cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi. Inhibition of these pathways can lead to cell death in pathogenic fungi, making it a candidate for antifungal drug development .
Table 2: Antimicrobial Activity Overview
| Target Organism | Activity | Mechanism | Reference |
|---|---|---|---|
| Fungal pathogens | Inhibitory | Disruption of sterol biosynthesis |
Structure-Based Drug Design
The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Structure-based drug design approaches have been employed to optimize this compound's interaction with specific biological targets, particularly in the context of cancer and infectious diseases .
Molecular Modeling Studies
Molecular modeling studies have been conducted to predict the binding affinity of this compound with various receptors involved in disease pathways. These studies are crucial for understanding how structural modifications can lead to improved efficacy and reduced side effects in therapeutic applications .
Table 3: Molecular Modeling Insights
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing either the 1,3,4-oxadiazole core, pyrazine-carboxamide substituents, or bioisosteric heterocycles.
1,3,4-Oxadiazole Derivatives with Varied Substituents
Key Observations :
- Unlike OZE-III, which shows direct antimicrobial activity, the dichlorothiophene group in the target compound may confer distinct electronic properties (e.g., enhanced halogen bonding) but requires empirical validation .
- Substitution with pyrazine-2-carboxamide (vs. aliphatic carboxamides in OZE-III or Entry 147) likely improves interaction with aromatic residues in enzyme active sites, a feature critical for kinase inhibitors .
Pyrazine-Carboxamide Derivatives with Alternative Heterocycles
Key Observations :
- Replacing oxadiazole with thiazole () retains the pyrazine-carboxamide group but alters the heterocycle’s electronic profile.
- The 3,4-dimethoxyphenyl substituent in the thiazole analog introduces hydrogen-bond acceptors, contrasting with the dichlorothiophene’s halogen-bonding capability in the target compound .
Biological Activity
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazine ring and an oxadiazole moiety. Its molecular formula is , indicating the presence of two chlorine atoms and multiple nitrogen functionalities which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and pyrazine moieties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 (Liver cancer) | 6.9 |
| Compound B | HCT116 (Colorectal cancer) | 13.6 |
| This compound | MCF7 (Breast cancer) | TBD |
The specific IC50 values for this compound are still under investigation but are expected to be comparable to other compounds in its class .
Antimicrobial Properties
Compounds with similar structural features have demonstrated promising antimicrobial activities. The presence of the oxadiazole ring is often linked to enhanced antibacterial and antifungal properties. For example:
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | E. coli | 15 µg/mL |
| Antifungal | C. albicans | 20 µg/mL |
These findings suggest that this compound may exhibit similar antimicrobial efficacy .
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to inhibit key enzymes involved in cellular processes. For example:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as Pim kinases with IC50 values in the low nanomolar range (e.g., Pim-1: 13 nM) .
- Apoptosis Induction : Certain derivatives have been observed to promote apoptosis in cancer cells through pathways involving caspase activation.
Case Studies
In a recent study involving pyrazine derivatives, researchers synthesized several compounds and evaluated their biological activities:
- Synthesis and Characterization : The synthesized compounds were characterized using IR spectroscopy and NMR techniques.
- Biological Evaluation : Selected compounds were tested against various cancer cell lines and exhibited significant cytotoxic effects with varying IC50 values.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide?
- Methodological Answer : The synthesis typically begins with functionalizing pyrazine-2-carboxylic acid derivatives. For example, 5-hydroxypyrazine-2-carboxylic acid can be converted to its acyl chloride intermediate via chlorination (e.g., using thionyl chloride or POCl₃), followed by coupling with a 1,3,4-oxadiazole moiety bearing the dichlorothiophene substituent. Yields vary significantly (18–89%) depending on reaction conditions and purification methods . Critical steps include controlling stoichiometry, reaction temperature (often 0–80°C), and solvent selection (e.g., DMF, THF).
Q. Which analytical techniques are indispensable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying backbone connectivity and substituent positioning. For example, pyrazine protons resonate distinctively downfield (δ 8.5–9.5 ppm), while oxadiazole carbons appear near 160–170 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities; crystallographic data for related oxadiazole derivatives are reported in Acta Crystallographica .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound, particularly when addressing low yields (e.g., 18%)?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for coupling reactions) or Lewis acids (e.g., ZnCl₂) may enhance efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often improve solubility of intermediates.
- Purification Strategies : Use of flash chromatography with gradient elution or recrystallization from ethanol/water mixtures can isolate pure product .
- Reaction Monitoring : In-situ techniques like TLC or HPLC-MS help identify side products (e.g., unreacted acyl chloride) early .
Q. How can researchers address solubility limitations during NMR characterization, particularly for ¹³C NMR?
- Methodological Answer :
- Derivatization : Introduce solubilizing groups (e.g., methyl esters) transiently to improve solubility in deuterated solvents .
- Alternative Solvents : Use DMSO-d₆ or DMF-d₇ for highly polar intermediates.
- Solid-State NMR : Employ cross-polarization magic-angle spinning (CP-MAS) for insoluble crystalline samples .
Q. What computational strategies are effective in predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For oxadiazole derivatives, prioritize docking into active sites with hydrophobic pockets (e.g., kinase ATP-binding domains) .
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ values to predict activity trends.
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) using GROMACS or AMBER .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Validate protocols (e.g., cell viability assays) using positive controls (e.g., doxorubicin for cytotoxicity).
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to rule out rapid degradation as a cause of variability .
- Structural Analog Comparison : Compare results with structurally similar compounds (e.g., pyrazine-2-carboxamide derivatives) to identify substituent-dependent trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
